REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].[C:6]1([N:12]2[CH:16]=[CH:15][N:14]=[CH:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[N:12]1([C:6]2[CH:11]=[CH:10][C:9]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:8][CH:7]=2)[CH:16]=[CH:15][N:14]=[CH:13]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C=NC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quench the mixture on ice
|
Type
|
ADDITION
|
Details
|
Saturated aqueous NaHCO3 is added until the solution
|
Type
|
EXTRACTION
|
Details
|
Extract the mixture with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
remove the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C1=CC=C(C=C1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |